3-(3,4-dimethoxyphenyl)-11-[4-(methylsulfanyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 3-(3,4-dimethoxyphenyl)-11-[4-(methylsulfanyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10286355
InChI: InChI=1S/C28H28N2O3S/c1-32-25-13-10-18(16-26(25)33-2)19-14-23-27(24(31)15-19)28(17-8-11-20(34-3)12-9-17)30-22-7-5-4-6-21(22)29-23/h4-13,16,19,28-30H,14-15H2,1-3H3
SMILES: COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=C(C=C5)SC)C(=O)C2)OC
Molecular Formula: C28H28N2O3S
Molecular Weight: 472.6 g/mol

3-(3,4-dimethoxyphenyl)-11-[4-(methylsulfanyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

CAS No.:

Cat. No.: VC10286355

Molecular Formula: C28H28N2O3S

Molecular Weight: 472.6 g/mol

* For research use only. Not for human or veterinary use.

3-(3,4-dimethoxyphenyl)-11-[4-(methylsulfanyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one -

Specification

Molecular Formula C28H28N2O3S
Molecular Weight 472.6 g/mol
IUPAC Name 9-(3,4-dimethoxyphenyl)-6-(4-methylsulfanylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Standard InChI InChI=1S/C28H28N2O3S/c1-32-25-13-10-18(16-26(25)33-2)19-14-23-27(24(31)15-19)28(17-8-11-20(34-3)12-9-17)30-22-7-5-4-6-21(22)29-23/h4-13,16,19,28-30H,14-15H2,1-3H3
Standard InChI Key YTUDGGDPIZUYGU-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=C(C=C5)SC)C(=O)C2)OC
Canonical SMILES COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=C(C=C5)SC)C(=O)C2)OC

Introduction

Synthesis and Characterization

The synthesis of such compounds typically involves cyclization reactions to form the diazepine ring system. Methods reported for similar compounds include:

  • Cyclocondensation reactions using aldehydes or ketones with amines or hydrazines.

  • Catalytic processes to introduce functional groups like methoxy or methylsulfanyl moieties.

Characterization techniques commonly employed include:

  • Mass Spectrometry (MS): For molecular weight confirmation.

  • Nuclear Magnetic Resonance (NMR): To elucidate the chemical environment of protons and carbons.

  • Infrared Spectroscopy (IR): To detect functional groups like carbonyls and methoxy groups.

Potential Applications

Compounds with similar structures have demonstrated diverse biological activities:

  • Pharmacological Activity:

    • Benzodiazepine derivatives are known for their sedative, anxiolytic, and anticonvulsant properties.

    • Substituents like methylsulfanyl and dimethoxyphenyl may enhance receptor binding affinity or bioavailability.

  • Cytotoxic Properties:

    • Studies on related diazepinone derivatives have shown cytotoxic activity against cancer cell lines such as MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma) .

  • Other Biological Effects:

    • Compounds with methylsulfanyl groups have been associated with chemopreventive and neuroprotective effects .

Table 1: Biological Activities of Related Compounds

Compound StructureActivityTargetIC50 Values
4-Ethyl-1H-benzo[b] diazepin-2(3H)-one derivativesCytotoxicityMCF-7, HCT-116~16–17 μM
(E)-1-[4-(Methylsulfanyl)phenyl]-2-(2,3,4-trimethoxyphenyl)etheneNeuroprotectiveVarious targetsNot specified

Future Directions

Given its structural complexity and potential bioactivity:

  • Further in vitro and in vivo studies are necessary to evaluate pharmacological efficacy.

  • Optimization of synthesis methods could improve yields and scalability for pharmaceutical applications.

  • Exploration of structure-activity relationships (SAR) may identify modifications that enhance potency or selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator